Hygroline

Description

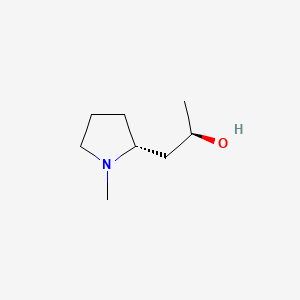

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

CWMYODFAUAJKIV-HTQZYQBOSA-N |

SMILES |

CC(CC1CCCN1C)O |

Isomeric SMILES |

C[C@H](C[C@H]1CCCN1C)O |

Canonical SMILES |

CC(CC1CCCN1C)O |

Synonyms |

hygroline pseudohygroline |

Origin of Product |

United States |

Foundational & Exploratory

Hygroline: A Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline is a naturally occurring pyrrolidine alkaloid found in various plant species.[1] It has garnered scientific interest due to its potential biological activities, including anti-trypanosomatid and antiplasmodial properties. This technical guide provides a comprehensive overview of the current understanding of Hygroline's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing a potential, though not yet confirmed, signaling pathway. It is important to note that research into the specific molecular mechanisms of Hygroline is still in its early stages, and much of the available data pertains to its derivatives or related compounds.

Core Biological Activities

The primary reported biological activities of Hygroline and its derivatives are their effects against parasitic protozoa, specifically Trypanosoma species and Plasmodium falciparum, the causative agents of trypanosomiasis and malaria, respectively.

Quantitative Data

| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |

| Hygroline Derivative 1 | Trypanosoma brucei rhodesiense | In vitro | 1.8 | [2] |

| Hygroline Derivative 1 | Trypanosoma cruzi | In vitro | 3.2 | [2] |

| Hygroline Derivative 1 | Leishmania donovani | In vitro | 4.5 | [2] |

| Hygroline Derivative 2 | Plasmodium falciparum (K1, chloroquine-resistant) | In vitro | 2.5 | [2] |

| Hygroline Derivative 2 | Plasmodium falciparum (NF54, chloroquine-sensitive) | In vitro | 3.1 | [2] |

Potential Mechanism of Action: Enzyme Inhibition

While the precise molecular targets of Hygroline are not yet fully elucidated, a potential mechanism of action is through enzyme inhibition. Given its structural similarity to proline, it has been hypothesized that Hygroline may interact with enzymes involved in proline metabolism.

One such enzyme is Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1) , which plays a crucial role in the proline and hydroxyproline catabolic pathways. Inhibition of this enzyme could disrupt essential metabolic processes in target organisms. A study on the structurally related compound, trans-4-hydroxy-L-proline, demonstrated competitive inhibition of ALDH4A1.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Hygroline's biological activities and potential mechanism of action.

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

1. Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strain)

-

Human red blood cells (O+)

-

RPMI-1640 medium supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates with clear bottoms

-

Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

2. Procedure:

-

Prepare serial dilutions of Hygroline in RPMI-1640 medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum (ring stage) at 1% parasitemia and 2% hematocrit to each well.

-

Include positive (e.g., chloroquine) and negative (vehicle control) controls.

-

Incubate the plates for 72 hours under the specified gas conditions at 37°C.

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Antitrypanosomal Assay (Resazurin-based Method)

This assay determines the IC50 of a compound against Trypanosoma species.

1. Materials:

-

Trypanosoma brucei rhodesiense bloodstream forms

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

Resazurin sodium salt solution

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

2. Procedure:

-

Prepare serial dilutions of Hygroline in HMI-9 medium in a 96-well plate.

-

Add a suspension of T. b. rhodesiense to each well.

-

Include positive (e.g., pentamidine) and negative (vehicle control) controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well and incubate for a further 4-6 hours.

-

Measure fluorescence (excitation: 530-560 nm, emission: 590 nm) or absorbance (570 nm).

-

Calculate the IC50 value from the dose-response curve.

ALDH4A1 Inhibition Assay

This enzymatic assay can be used to investigate the inhibitory effect of Hygroline on ALDH4A1.[3]

1. Materials:

-

Recombinant human ALDH4A1

-

Substrate: Δ1-pyrroline-5-carboxylate (P5C)

-

Cofactor: NAD+

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

-

Add assay buffer, NAD+, and varying concentrations of Hygroline to the wells of a 96-well plate.

-

Initiate the reaction by adding ALDH4A1 enzyme.

-

Immediately add the substrate, P5C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the initial reaction velocities for each Hygroline concentration.

-

Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Signaling Pathway Analysis

Currently, there is no direct evidence linking Hygroline to the modulation of specific signaling pathways. However, related pyrrolizidine alkaloids are known to induce apoptosis. Therefore, a hypothetical workflow to investigate Hygroline's effect on a key apoptotic pathway is presented below.

Hypothetical Experimental Workflow for Apoptosis Induction

Potential Signaling Pathway Involvement: Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, which could be a potential target for Hygroline, based on the activity of related alkaloids. It must be emphasized that the involvement of Hygroline in this pathway has not been experimentally confirmed.

Conclusion and Future Directions

The current body of research indicates that Hygroline and its derivatives are promising leads for the development of antiparasitic agents. However, a significant knowledge gap exists regarding their precise mechanism of action at the molecular level. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct cellular targets of Hygroline.

-

Enzyme Kinetics: Conducting detailed enzymatic assays with a broader range of enzymes to confirm and characterize potential inhibitory activities, including a definitive study on ALDH4A1.

-

Signaling Pathway Analysis: Performing comprehensive studies to elucidate the effects of Hygroline on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, in relevant biological systems.

-

In Vivo Studies: Progressing to in vivo models to validate the efficacy and determine the pharmacokinetic and pharmacodynamic properties of Hygroline.

A deeper understanding of Hygroline's mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective derivatives.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PI3K-AKT signaling pathway is involved in hypoxia/thermal-induced immunosuppression of small abalone Haliotis diversicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Hygroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline is a pyrrolidine alkaloid found predominantly in plants of the Erythroxylaceae family, such as Erythroxylum coca, and to a lesser extent in other species. As a close structural relative of hygrine, it is considered an integral part of the broader tropane alkaloid biosynthetic pathway, which yields a diverse array of pharmacologically significant compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of hygroline, detailing the precursor molecules, enzymatic transformations, and the current understanding of the key catalysts involved. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the biochemical processes to support further research and drug development endeavors.

Core Biosynthetic Pathway of Hygroline

The biosynthesis of hygroline is initiated from the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic pyrrolidine ring structure. The final step in the formation of hygroline is the reduction of its immediate precursor, hygrine.

1. Formation of the Pyrrolidine Ring:

The pathway commences with the conversion of L-ornithine to putrescine, a diamine precursor. This is followed by a series of reactions including methylation and oxidative deamination, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that serves as the foundation for the pyrrolidine ring of various alkaloids.

2. Formation of Hygrine:

The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with a three-carbon unit, likely derived from acetyl-CoA, to form hygrine. This step is a critical branch point in the biosynthesis of several pyrrolidine and tropane alkaloids.

3. Reduction of Hygrine to Hygroline:

The final step in the biosynthesis of hygroline is the stereospecific reduction of the ketone group on the side chain of hygrine. This conversion is catalyzed by a reductase enzyme, which has not yet been definitively isolated and characterized but is likely a member of the short-chain dehydrogenase/reductase (SDR) family. These enzymes are known to catalyze similar reductions in tropane alkaloid metabolism[1][2]. The product of this reduction is hygroline, which exists as diastereomers due to the creation of a new chiral center at the hydroxyl group.

Quantitative Data

Quantitative analysis of hygroline and its precursor, hygrine, has been performed on various plant materials, particularly leaves of Erythroxylum species. The concentrations of these alkaloids can vary significantly depending on the plant species, age of the leaves, and environmental conditions.

| Alkaloid | Plant Species | Plant Part | Concentration Range | Reference |

| Hygrine | Erythroxylum coca | Leaves | 0.2% of total alkaloids | [3] |

| Hygroline | Schizanthus tricolor | Aerial Parts | Not specified |

Experimental Protocols

The elucidation of the hygroline biosynthetic pathway relies on a combination of tracer studies, enzyme assays, and analytical techniques for the identification and quantification of intermediates and products.

Protocol 1: General Method for Extraction and Quantification of Pyrrolidine Alkaloids

This protocol outlines a general procedure for the extraction and analysis of hygrine and hygroline from plant material using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- Freeze-dry fresh plant material (e.g., leaves) to remove water.

- Grind the dried tissue into a fine powder.

2. Extraction:

- Extract a known weight of the powdered plant material with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol[3].

- The extraction can be performed using sonication or maceration.

- Filter the extract to remove solid plant debris.

3. Purification (Optional):

- For cleaner samples, an acid-base extraction can be performed. Acidify the organic extract to partition the basic alkaloids into an aqueous phase.

- Wash the aqueous phase with a nonpolar solvent to remove neutral impurities.

- Basify the aqueous phase and re-extract the alkaloids into an organic solvent.

4. Analysis by GC-MS:

- Evaporate the final organic extract to dryness and reconstitute in a suitable solvent for GC-MS analysis.

- Use a capillary column suitable for alkaloid separation (e.g., a dimethylpolysiloxane-based column).

- Employ a temperature gradient program to achieve optimal separation of hygrine, hygroline, and other related alkaloids.

- Identify the compounds based on their retention times and mass spectra, by comparison with authentic standards.

- Quantify the alkaloids using an internal standard method.

Protocol 2: General Enzyme Assay for Reductase Activity

This protocol describes a general method for assaying the enzymatic reduction of hygrine to hygroline, which can be adapted for the characterization of a putative hygrine reductase. The assay monitors the consumption of the cofactor NADPH, which can be measured spectrophotometrically.

1. Enzyme Preparation:

- Homogenize fresh plant tissue (e.g., roots or leaves) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing stabilizing agents like polyvinylpyrrolidone and a reducing agent like dithiothreitol.

- Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.

- For further purification, protein precipitation and column chromatography techniques can be employed.

2. Assay Mixture:

- Prepare a reaction mixture containing:

- Buffer (e.g., phosphate buffer, pH 7.0)

- NADPH (cofactor)

- Hygrine (substrate)

- Enzyme extract

3. Reaction and Measurement:

- Initiate the reaction by adding the enzyme extract to the assay mixture.

- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

4. Product Confirmation:

- After the reaction, stop the enzymatic activity (e.g., by adding acid or boiling).

- Extract the reaction products with an organic solvent.

- Analyze the extract by GC-MS or LC-MS to confirm the formation of hygroline.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathway of hygroline and a typical experimental workflow for its study.

Conclusion

The biosynthesis of hygroline is an integral part of the complex network of tropane alkaloid metabolism. While the general pathway from L-ornithine to hygrine is relatively well-understood, the specific enzyme responsible for the final reduction step to hygroline remains to be definitively characterized. Further research focusing on the isolation and characterization of this putative "hygrine reductase" will be crucial for a complete understanding of this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore the biosynthesis of hygroline and its potential applications in drug development and metabolic engineering.

References

- 1. Molecular cloning and catalytic characterization of a recombinant tropine biosynthetic tropinone reductase from Withania coagulans leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hygroline and its Natural Sources in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolidine alkaloid Hygroline, focusing on its natural occurrence in the plant kingdom, its biosynthetic origins, and methods for its isolation and analysis. The document also explores the current understanding of its biological activities, offering insights for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction to Hygroline

Hygroline is a naturally occurring pyrrolidine alkaloid characterized by a 1-methyl-2-(2-hydroxy-2-propyl)pyrrolidine structure. It exists as a racemic mixture of two diastereomers, (+)-hygroline and (-)-hygroline, each with two possible enantiomers. This structural complexity has made it a subject of interest in stereoselective synthesis and pharmacological studies. As a member of the broader class of tropane and pyrrolizidine alkaloids, Hygroline and its derivatives have been investigated for a range of biological activities.

Natural Sources of Hygroline in the Plant Kingdom

Hygroline and its derivatives have been identified in a variety of plant species, primarily within the families Rhizophoraceae and Solanaceae. The presence and concentration of these alkaloids can vary depending on the plant species, geographical location, and environmental conditions.

Table 1: Plant Sources of Hygroline and its Derivatives

| Family | Species | Plant Part | Compound(s) Identified | Quantitative Data (Hygroline) |

| Rhizophoraceae | Carallia brachiata | Leaves, Bark | Hygroline[1][2][3][4] | Not explicitly reported. |

| Gynotroches axillaris | Not specified | (+)-Hygroline | Not explicitly reported. | |

| Solanaceae | Erythroxylum coca | Leaves | Hygrine (precursor), other alkaloids | Not explicitly reported for Hygroline. |

| Erythroxylum novogranatense | Leaves | Hygrine (precursor), other alkaloids | Not explicitly reported for Hygroline. | |

| Schizanthus hookeri | Aerial parts | Hygroline, Hygroline derivatives[5][6] | Not explicitly reported. | |

| Schizanthus tricolor | Aerial parts | Hygroline derivatives[5][6][7][8][9][10] | Not explicitly reported. | |

| Schizanthus integrifolius | Aerial parts | Hygroline derivative | Not explicitly reported. |

Note: While the presence of Hygroline and its derivatives is confirmed in these species, specific quantitative data for Hygroline is not widely available in the reviewed literature. The focus has often been on the isolation and structural elucidation of a wide array of alkaloids.

Biosynthesis of Hygroline in Plants

Hygroline is biosynthetically derived from the amino acid L-ornithine and is closely related to the biosynthesis of tropane alkaloids. The pathway involves the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

The initial steps involve the decarboxylation of ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination of N-methylputrescine leads to the formation of 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as a crucial precursor for the formation of various pyrrolidine alkaloids, including hygrine. It is hypothesized that hygroline is formed through the reduction of hygrine.

Biosynthetic pathway of Hygroline from L-ornithine.

Experimental Protocols

General Workflow for Isolation and Analysis of Hygroline

The isolation and analysis of Hygroline from plant material typically follow a multi-step process involving extraction, purification, and analytical determination.

General experimental workflow for Hygroline analysis.

Detailed Methodology for Extraction and Quantification of Hygroline

The following protocol is a generalized method adapted from established procedures for the extraction and quantification of pyrrolidine and tropane alkaloids. It is recommended to optimize and validate this protocol for each specific plant matrix.

4.2.1. Plant Material Preparation

-

Collect fresh plant material (e.g., leaves, aerial parts).

-

Dry the plant material in a well-ventilated area at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of alkaloids.

-

Grind the dried plant material to a fine powder using a laboratory mill.

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

4.2.2. Alkaloid Extraction (Acid-Base Extraction)

-

Weigh approximately 10 g of the dried, powdered plant material.

-

Moisten the powder with a small amount of 10% aqueous ammonia solution and mix thoroughly.

-

Transfer the moistened powder to a Soxhlet apparatus and extract with methanol or ethanol for 6-8 hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

Dissolve the concentrated extract in 100 mL of 2% sulfuric acid.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with diethyl ether or chloroform (3 x 50 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.

-

Extract the alkaline solution with chloroform or a chloroform/isopropanol mixture (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness to obtain the crude alkaloid extract.

4.2.3. Purification (Optional, for isolation of pure Hygroline)

-

Dissolve the crude alkaloid extract in a minimal amount of the appropriate solvent.

-

Subject the dissolved extract to column chromatography on silica gel or alumina.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Hygroline.

-

Combine the relevant fractions and evaporate the solvent to obtain purified Hygroline.

4.2.4. Quantitative Analysis by HPLC-MS/MS

-

Standard Preparation: Prepare a stock solution of a certified Hygroline standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh a portion of the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol is commonly used.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ions specific for Hygroline. A characteristic MS/MS fragment for the hygroline moiety is often observed at m/z 144.1390.[8]

-

-

Quantification: Construct a calibration curve by plotting the peak area of the Hygroline standard against its concentration. Determine the concentration of Hygroline in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Potential Signaling Pathways

Hygroline and its derivatives have demonstrated a range of biological activities, with antiplasmodial and anti-trypanosomatid effects being the most prominently reported.[7][9] The exact molecular mechanisms underlying these activities are still under investigation.

Antiplasmodial Activity

Several Hygroline derivatives isolated from Schizanthus tricolor have shown low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[7][9] While the specific molecular target of Hygroline in P. falciparum has not been definitively identified, a common mechanism of action for many alkaloids with antiplasmodial activity is the inhibition of essential parasitic enzymes.

One potential target for pyrrolidine alkaloids is the dihydrofolate reductase (DHFR) enzyme in P. falciparum. DHFR is crucial for the synthesis of nucleic acids, and its inhibition leads to the disruption of parasite replication. The following diagram illustrates a hypothetical signaling pathway for the antiplasmodial activity of a pyrrolidine alkaloid like Hygroline, targeting the folate biosynthesis pathway.

Hypothetical mechanism of antiplasmodial action of a Hygroline derivative.

Cytotoxicity

Some studies have also investigated the cytotoxic activities of Hygroline derivatives. The mechanisms of cytotoxicity for many natural alkaloids involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the specific apoptotic pathway induced by Hygroline has not been elucidated, a general representation of an apoptosis-inducing signaling cascade is provided below.

Generalized intrinsic apoptosis pathway potentially induced by a cytotoxic compound.

Conclusion and Future Perspectives

Hygroline and its derivatives represent a promising class of natural products with documented biological activities, particularly in the realm of antiparasitic agents. This technical guide has summarized the current knowledge regarding their natural sources, biosynthesis, and analytical methodologies.

Future research should focus on several key areas:

-

Quantitative Analysis: There is a clear need for the development and validation of robust analytical methods for the accurate quantification of Hygroline in various plant matrices. This will be crucial for quality control and for understanding the factors that influence its production in plants.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which Hygroline and its derivatives exert their biological effects is essential for their development as therapeutic agents.

-

Pharmacological Evaluation: Further in-vivo studies are required to assess the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Synthetic Chemistry: The development of efficient and stereoselective synthetic routes will be vital for producing sufficient quantities of Hygroline and its analogs for extensive pharmacological testing and structure-activity relationship (SAR) studies.

By addressing these research gaps, the full therapeutic potential of Hygroline and its derivatives can be explored, potentially leading to the development of new and effective drugs for the treatment of infectious diseases and other conditions.

References

- 1. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hygroline derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibition of Plasmodium falciparum aldolase by a tubulin derived peptide and identification of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Landscape of Hygroline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline and its stereoisomer, pseudohygroline, are naturally occurring pyrrolidine alkaloids found in various plant species, notably within the Solanaceae family, such as in Schizanthus species.[1] These compounds, characterized by a 2-substituted pyrrolidine ring with a side chain containing a hydroxyl group, have garnered interest in the pharmacological community for their potential biological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of hygroline alkaloids, detailing their biological significance, and presenting relevant experimental methodologies. While research into the specific mechanisms of action of hygroline alkaloids is ongoing, this guide consolidates the current understanding and provides a framework for future investigation and drug development endeavors.

Introduction

Hygroline alkaloids are a class of pyrrolidine alkaloids that exist as four different isomeric forms.[1] Their structural simplicity and chiral nature make them interesting targets for both synthetic chemists and pharmacologists.[1] Historically, plants containing these and similar alkaloids have been used in traditional medicine, and some have been noted for their hallucinogenic properties, suggesting an interaction with the central nervous system.[1] Modern research has begun to explore their potential as pharmacological probes and therapeutic agents, particularly in the context of antiparasitic activities.[1]

Pharmacological Properties

The pharmacological profile of hygroline alkaloids is still being elucidated. However, preliminary studies have revealed several key areas of biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of hygroline derivatives as anti-trypanosomatid and antiplasmodial agents. A chemical investigation of the alkaloid extract from the aerial parts of Schizanthus tricolor led to the isolation of 26 hygroline derivatives. Several of these compounds exhibited low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

Quantitative Data on Antiplasmodial Activity

| Compound | Target Organism | IC50 (µM) | Cytotoxicity (Cell Line) | Reference |

| Hygroline Derivatives | Plasmodium falciparum | Low micromolar | Non-cytotoxic | [2] |

Note: Specific IC50 values for individual hygroline derivatives were not detailed in the available literature and would require access to the full publication.

Neurological and Neurotransmitter Receptor Interactions

While direct studies on the interaction of hygroline with specific neurotransmitter receptors are limited, the known hallucinogenic properties of some plants containing these alkaloids suggest an effect on the central nervous system.[1] Alkaloids, in general, are known to interact with a wide range of neuroreceptors and ion channels.[3] Many alkaloids exert their effects by acting as agonists or antagonists at neurotransmitter receptors, including muscarinic, nicotinic, dopaminergic, and serotonergic receptors.

Given the structural similarity of the pyrrolidine ring in hygroline to components of various neurotransmitters and neuromodulators, it is plausible that hygroline alkaloids could interact with cholinergic and dopaminergic systems. For instance, some alkaloids are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing cholinergic transmission.[4] Computational studies on other pyrrolizidine alkaloids have suggested potential antagonistic activity at muscarinic acetylcholine receptor M1.[5]

Potential Neurological Targets for Hygroline Alkaloids (Hypothesized)

-

Muscarinic Acetylcholine Receptors: Potential for antagonistic or agonistic activity.

-

Nicotinic Acetylcholine Receptors: Possible interaction due to the pyrrolidine moiety.

-

Dopamine Receptors: Interaction with the dopaminergic system could underlie potential psychoactive effects.[6][7]

-

Acetylcholinesterase (AChE): Potential for inhibitory activity, a common feature among alkaloids.

Further research employing radioligand binding assays and enzyme inhibition assays is necessary to confirm these potential interactions and determine the binding affinities (Ki values) and inhibitory concentrations (IC50 values) of hygroline alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of hygroline alkaloids.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/mL in a final volume of 100 µL of culture medium per well.

-

Compound Incubation: After 24 hours of incubation to allow for cell attachment, add various concentrations of the hygroline alkaloid to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After an incubation period of 48-72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Antiplasmodial Activity Assay: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Protocol:

-

Parasite Culture: Culture chloroquine-sensitive or resistant strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum.

-

Drug Dilution: Prepare serial dilutions of the hygroline alkaloids in a 96-well plate.

-

Parasite Addition: Add the synchronized parasite culture (e.g., ring stage) to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and stains the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Receptor Binding Assay: Radioligand Competition Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO cells expressing human M1 receptor).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled hygroline alkaloid.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the hygroline alkaloid. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Direct experimental evidence for the signaling pathways modulated by hygroline alkaloids is currently unavailable. However, based on the known actions of other alkaloids with similar structural features, several potential pathways can be hypothesized.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

If hygroline alkaloids bind to muscarinic or dopaminergic receptors, which are GPCRs, they would modulate downstream signaling cascades.

-

Phospholipase C (PLC) Pathway: Activation of Gq-coupled receptors (e.g., M1, M3, M5 muscarinic receptors) would lead to the activation of PLC, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would subsequently lead to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).

-

Adenylyl Cyclase (AC) Pathway: Interaction with Gi-coupled receptors (e.g., M2, M4 muscarinic receptors, D2-like dopamine receptors) could lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Conversely, interaction with Gs-coupled receptors (e.g., D1-like dopamine receptors) would stimulate adenylyl cyclase and increase cAMP levels.

Caption: Hypothesized GPCR signaling pathways potentially modulated by Hygroline alkaloids.

Experimental Workflow for Elucidating Pharmacological Properties

A systematic approach is required to fully characterize the pharmacological properties of hygroline alkaloids.

Caption: A logical workflow for the discovery and development of drugs based on Hygroline alkaloids.

Conclusion and Future Directions

Hygroline alkaloids represent a class of natural products with demonstrated antiparasitic activity and potential for interaction with the central nervous system. The information presented in this technical guide summarizes the current state of knowledge and provides a foundation for further research. Future studies should focus on:

-

Comprehensive Screening: Evaluating a wider range of hygroline derivatives against a broader panel of parasites, cancer cell lines, and microbial pathogens.

-

Receptor Profiling: Conducting extensive radioligand binding assays to identify specific neurotransmitter receptor targets and determine their binding affinities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which hygroline alkaloids exert their biological effects.

-

In Vivo Efficacy and Safety: Progressing promising lead compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued investigation of hygroline alkaloids holds promise for the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a resource to facilitate and direct these important research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Hygroline derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nisr.or.jp [nisr.or.jp]

- 5. Human Hallucinogen Research: Guidelines for Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hygroline Derivatives: Chemical Structures, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygroline and its derivatives represent a class of pyrrolidine alkaloids that have garnered significant interest in the scientific community. These naturally occurring compounds, along with their synthetic analogues, exhibit a range of biological activities, most notably their potential as antiparasitic agents. This technical guide provides a comprehensive overview of the chemical structures of hygroline derivatives, methods for their synthesis, and a detailed examination of their biological properties, with a focus on their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Core Chemical Structure: The Hygroline Scaffold

Hygroline is a 2-substituted pyrrolidine alkaloid characterized by a (1-methylpyrrolidin-2-yl)methanol backbone. The core structure features two chiral centers, leading to the existence of four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudohygroline, and (-)-pseudohygroline. The fundamental architecture of the hygroline core serves as the foundation for a diverse array of natural and synthetic derivatives.

Caption: General chemical structure of the Hygroline core.

Key Hygroline Derivatives and Their Chemical Structures

A significant number of hygroline derivatives have been isolated from natural sources, particularly from plants of the genus Schizanthus. These derivatives are often esters, where the hydroxyl group of the hygroline core is acylated with various organic acids. This esterification leads to a wide range of structurally diverse compounds with varying biological activities.

Below are the chemical structures of some notable hygroline derivatives that have been investigated for their antiplasmodial properties.

Caption: Chemical structures of key hygroline derivatives.

Biological Activity: Antiplasmodial Effects

Several hygroline derivatives isolated from Schizanthus tricolor have demonstrated noteworthy in vitro activity against the chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum. The 50% inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

| Compound Name | P. falciparum Strain | IC50 (µM) |

| Schizanthine C | K1 | 5.2 |

| NF54 | 3.8 | |

| Schizanthine D | K1 | 8.5 |

| NF54 | 6.1 | |

| 4-Hydroxybenzenepropanoylhygroline | K1 | 12.7 |

| NF54 | 9.8 | |

| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl angelate | K1 | 4.9 |

| NF54 | 3.5 | |

| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl tiglate | K1 | 7.8 |

| NF54 | 5.9 | |

| (2'S)-1'-Methyl-2'-pyrrolidinyl)methyl senecioate | K1 | 10.2 |

| NF54 | 8.1 | |

| (2'R,7'S)-Schizanthine X | K1 | 3.1 |

| NF54 | 2.2 |

Data sourced from Cretton et al., Phytochemistry, 2021.[1]

Experimental Protocols

General Synthesis of Hygroline Derivatives (Esterification)

The synthesis of hygroline derivatives, particularly the ester analogues, can be achieved through standard esterification procedures. A general protocol involves the reaction of the hygroline core with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.

Materials:

-

Hygroline or pseudohygroline

-

Desired carboxylic acid (e.g., angelic acid, tiglic acid)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the hygroline (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired hygroline ester.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The antiplasmodial activity of hygroline derivatives can be determined using a SYBR Green I-based fluorescence assay, which measures the proliferation of P. falciparum in vitro.[2][3][4]

Materials:

-

Chloroquine-sensitive (e.g., 3D7, NF54) and/or chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[4][5]

-

Human O+ erythrocytes

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II.

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in supplemented RPMI-1640 medium.

-

Prepare serial dilutions of the test compounds (hygroline derivatives) in the culture medium in a 96-well plate.

-

Add a synchronized ring-stage parasite culture (typically 1% parasitemia and 2% hematocrit) to each well.[4]

-

Include positive (e.g., chloroquine or artemisinin) and negative (vehicle control) controls on each plate.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.[2]

-

After incubation, lyse the erythrocytes by adding SYBR Green I in lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.[2]

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[2]

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for the antiplasmodial activity of hygroline derivatives is not yet fully elucidated. However, based on the structure-activity relationships of pyrrolidine alkaloids, it is hypothesized that these compounds may interfere with essential parasitic processes.[6] The lipophilic nature of the ester side chains likely enhances the ability of these derivatives to cross cell membranes and accumulate within the parasite.

One potential area of investigation is the inhibition of vital parasitic enzymes. For instance, some alkaloids are known to target enzymes involved in parasite metabolism or DNA replication.[7] Further studies, such as target-based screening and molecular docking, are required to identify the specific molecular targets of hygroline derivatives within P. falciparum.

Caption: Hypothetical mechanism of action for hygroline derivatives.

Conclusion

Hygroline derivatives represent a promising class of natural products with significant antiplasmodial activity. The structural diversity afforded by the esterification of the hygroline core provides a valuable platform for the development of new antimalarial agents. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to fully explore their therapeutic potential in the fight against malaria. This guide provides a foundational resource for researchers and drug development professionals to advance the study of these compelling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rua.ua.es [rua.ua.es]

- 7. Targeting Blood-Stage Malaria: Design, Synthesis, Characterization, In Vitro, and In Silico Evaluation of Pyrrolidinodiazenyl Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Landscape of Hygroline: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline, a naturally occurring pyrrolidine alkaloid, possesses two chiral centers, giving rise to four possible stereoisomers. While the synthesis of these individual stereoisomers has been achieved, a comprehensive, comparative analysis of the biological activities of the (+)-hygroline and (-)-hygroline enantiomers remains largely unexplored in publicly available literature. This technical guide consolidates the current knowledge on hygroline, delves into the critical role of stereochemistry in the pharmacological effects of related alkaloids, and provides a framework for future research. By postulating experimental protocols and potential signaling pathways based on analogous compounds, this document aims to catalyze further investigation into the stereospecific bioactivity of hygroline enantiomers, a crucial step for any potential therapeutic development.

Introduction

Hygroline is a pyrrolidine alkaloid first isolated from various plant species.[1] Its structure, featuring two stereogenic centers, results in the existence of four stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudohygroline, and (-)-pseudohygroline.[1] The principle of stereochemistry in pharmacology dictates that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in potency, efficacy, and toxicity.[2][3][4] This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. While derivatives of hygroline have demonstrated promising biological activities, including anti-trypanosomatid and antiplasmodial effects, there is a notable gap in the scientific literature regarding a direct comparison of the pharmacological profiles of the individual hygroline enantiomers.[5]

This guide will synthesize the available information on hygroline and related pyrrolidine and pyrrolizidine alkaloids to provide a comprehensive technical overview. It will serve as a foundational resource for researchers aiming to elucidate the enantioselective biological activities of hygroline.

Quantitative Data on Biological Activity

As of the latest literature review, specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) directly comparing the biological activities of (+)-hygroline and (-)-hygroline are not available. Research has focused more on the synthesis of the stereoisomers and the biological screening of hygroline derivatives.[1][5] The following table summarizes the known biological activities of hygroline derivatives, highlighting the need for future studies to dissect the contributions of individual enantiomers.

| Compound/Derivative | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀) | Reference |

| Hygroline Derivatives | Anti-trypanosomatid | Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania donovani | Not specified for individual enantiomers | [5] |

| Hygroline Derivatives | Antiplasmodial | Plasmodium falciparum | Low micromolar activity for some derivatives | [5] |

| 4-hydroxybenzenepropanoylhygroline | Antiparasitic | Trypanosoma cruzi | 51 µM | [6] |

| 4-hydroxybenzenepropanoylhygroline | Cytotoxicity | MCR-5 cells | > 64 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive evaluation of the biological activity of hygroline enantiomers. These protocols are based on established methods used for the assessment of similar alkaloids.

Stereoselective Synthesis and Separation of Hygroline Enantiomers

A prerequisite for evaluating the biological activity of individual enantiomers is their synthesis and separation in high purity. Several methods for the stereoselective synthesis of all four hygroline stereoisomers have been reported and can be adapted for this purpose.

Example Protocol for Stereoselective Synthesis:

-

Objective: To synthesize and isolate (+)-hygroline and (-)-hygroline with high enantiomeric excess.

-

Methodology: A potential synthetic route involves the asymmetric reduction of a suitable keto-pyrrolidine precursor. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., (R)- or (S)-BINOL), can be employed to achieve enantioselectivity. The resulting diastereomeric mixture of hygroline and pseudohygroline can be separated by column chromatography on silica gel. The enantiomeric purity of the final products should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring their specific optical rotation.

In Vitro Antiparasitic Activity Assays

Based on the reported activity of hygroline derivatives, a primary focus should be on evaluating the antiparasitic potential of the individual enantiomers.

3.2.1. Antiplasmodial Activity Assay against Plasmodium falciparum

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of (+)-hygroline and (-)-hygroline against the chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

-

Methodology:

-

Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

-

Prepare serial dilutions of (+)-hygroline and (-)-hygroline in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, add the parasite culture (2.5% hematocrit, 2% parasitemia) to wells containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Quantify parasite growth inhibition using a SYBR Green I-based fluorescence assay.

-

Calculate IC₅₀ values by non-linear regression analysis of the dose-response curves. Chloroquine and artemisinin should be used as positive controls.

-

3.2.2. Anti-trypanosomal Activity Assay against Trypanosoma cruzi

-

Objective: To determine the IC₅₀ of (+)-hygroline and (-)-hygroline against the trypomastigote and amastigote forms of T. cruzi.

-

Methodology:

-

For the trypomastigote assay, incubate trypomastigotes with serial dilutions of the test compounds for 24 hours. Assess parasite viability using a resazurin-based assay.

-

For the amastigote assay, infect L6 rat skeletal myoblasts with trypomastigotes. After 24 hours, remove non-internalized parasites and add fresh medium containing serial dilutions of the test compounds.

-

After 72 hours of incubation, fix and stain the cells with Giemsa.

-

Determine the number of amastigotes per cell by microscopic examination.

-

Calculate IC₅₀ values from the dose-response curves. Benznidazole should be used as a positive control.

-

Cytotoxicity Assay

-

Objective: To assess the cytotoxic effects of (+)-hygroline and (-)-hygroline on a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity index.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to serial dilutions of the test compounds for 48-72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. Doxorubicin can be used as a positive control.

-

The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀.

-

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways affected by hygroline enantiomers are currently unknown. However, based on the activities of other pyrrolidine and pyrrolizidine alkaloids, several hypotheses can be formulated to guide future mechanistic studies.

Hypothetical Signaling Pathway for Antiparasitic Activity:

Pyrrolizidine alkaloids have been shown to induce cell cycle arrest and DNA damage.[7][8] It is plausible that hygroline enantiomers could exert their antiparasitic effects by interfering with similar fundamental cellular processes in parasites. A potential mechanism could involve the inhibition of key enzymes involved in DNA replication or repair, or the disruption of cell cycle checkpoints, leading to parasite death.

Caption: Hypothetical signaling pathway for the antiparasitic activity of hygroline enantiomers.

Experimental Workflow for Mechanism of Action Studies:

To investigate the proposed mechanisms, a series of biochemical and cell-based assays would be necessary.

Caption: Experimental workflow for elucidating the mechanism of action of hygroline enantiomers.

Conclusion and Future Directions

The study of hygroline enantiomers presents a compelling opportunity in the field of natural product chemistry and drug discovery. While current research has laid the groundwork for their synthesis, a significant knowledge gap exists regarding their comparative biological activities. The general principles of stereopharmacology, coupled with preliminary data on hygroline derivatives and related alkaloids, strongly suggest that (+)-hygroline and (-)-hygroline will exhibit distinct pharmacological profiles.

Future research should prioritize the following:

-

Comparative Biological Screening: A systematic in vitro screening of the purified hygroline enantiomers against a panel of parasitic protozoa, bacteria, fungi, and cancer cell lines is essential to identify stereospecific activities.

-

Mechanism of Action Studies: For any identified bioactive enantiomer, in-depth mechanistic studies should be undertaken to identify its molecular target(s) and the signaling pathways it modulates.

-

In Vivo Efficacy and Toxicity: Promising enantiomers should be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of hygroline's stereoisomers and contribute to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hygroline derivatives from Schizanthus tricolor and their anti-trypanosomatid and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Promising Antiparasitic Natural and Synthetic Products from Marine Invertebrates and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Hygroline: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygroline is a naturally occurring pyrrolidine alkaloid first discovered in 1889. It exists as four stereoisomers and is found in various plant species, notably from the Erythroxylaceae and Solanaceae families. This document provides a comprehensive overview of the discovery and historical context of hygroline, its physicochemical properties, and detailed experimental protocols for its isolation and synthesis. Furthermore, it explores the known biological activities of hygroline and its derivatives, including their potential as antiparasitic agents. While the complete biosynthetic pathway and the precise cellular signaling mechanisms of hygroline are still under investigation, this guide consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Hygroline was first isolated in 1889 by the German chemist Carl Liebermann from the leaves of the coca plant (Erythroxylum coca), alongside the related alkaloid cuscohygrine. This discovery occurred during a period of intense research into the chemical constituents of medicinal plants, spurred by the isolation of cocaine from the same plant material a few decades prior. The late 19th century was a pivotal time in alkaloid chemistry, with many foundational discoveries being made. The initial structural elucidation of these complex nitrogenous compounds was challenging with the analytical techniques of the era and has been refined over the years with the advent of modern spectroscopic methods.

Physicochemical and Spectroscopic Data

Hygroline is a pyrrolidine alkaloid characterized by a 2-(2-hydroxypropyl) substituent on the N-methylpyrrolidine ring. It possesses two chiral centers, giving rise to four possible stereoisomers: (+)-hygroline, (-)-hygroline, (+)-pseudohygroline, and (-)-pseudohygroline. The physical and spectroscopic properties of these isomers are crucial for their identification and characterization.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| (+)-Hygroline | C₈H₁₇NO | 143.23 | Not available | +81° (c 1, EtOH) |

| (-)-Hygroline | C₈H₁₇NO | 143.23 | Not available | -81° (c 1, EtOH) |

| (+)-Pseudohygroline | C₈H₁₇NO | 143.23 | Not available | +25° (c 1, EtOH) |

| (-)-Pseudohygroline | C₈H₁₇NO | 143.23 | Not available | -25° (c 1, EtOH) |

Spectroscopic Data:

Detailed NMR and IR data are essential for the structural confirmation of hygroline isomers. While a comprehensive, directly comparable dataset for all four isomers from a single source is challenging to compile from the literature, representative data are presented below.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| (+)-Hygroline | 1.15 (d, 3H), 1.5-2.0 (m, 4H), 2.15 (m, 1H), 2.30 (s, 3H), 2.95 (m, 1H), 3.15 (m, 1H), 3.80 (m, 1H) | 23.5, 24.0, 30.5, 40.5, 57.0, 67.0, 68.0 | 3400 (O-H), 2960 (C-H), 1450, 1120 (C-O) |

| (-)-Hygroline | Spectra are enantiomeric to (+)-hygroline. | Spectra are enantiomeric to (+)-hygroline. | Spectra are identical to (+)-hygroline. |

| (+)-Pseudohygroline | 1.18 (d, 3H), 1.5-2.0 (m, 4H), 2.20 (m, 1H), 2.35 (s, 3H), 2.90 (m, 1H), 3.20 (m, 1H), 3.85 (m, 1H) | 23.8, 24.2, 30.8, 40.7, 57.3, 67.5, 68.3 | 3400 (O-H), 2960 (C-H), 1450, 1120 (C-O) |

| (-)-Pseudohygroline | Spectra are enantiomeric to (+)-pseudohygroline. | Spectra are enantiomeric to (+)-pseudohygroline. | Spectra are identical to (+)-pseudohygroline. |

Note: NMR data are approximate and can vary based on the solvent and instrument used. IR data represent characteristic absorption bands.

Experimental Protocols

Isolation of Hygroline Derivatives from Schizanthus species

The following is a general procedure for the isolation of hygroline and its derivatives from plant material, such as the aerial parts of Schizanthus species.[1][2]

-

Extraction: The dried and powdered plant material is defatted with a non-polar solvent like hexane. Subsequently, the defatted material is extracted with a polar solvent such as methanol.

-

Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform.

-

Chromatographic Separation: The crude alkaloid extract obtained after evaporation of the organic solvent is subjected to chromatographic separation. This can be achieved using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

-

Purification: Fractions containing hygroline derivatives are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Characterization: The structure and stereochemistry of the isolated compounds are determined using spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as well as by measuring their specific optical rotation.[2]

Racemic Synthesis of (±)-Hygroline (Shono, 1981)

The first racemic synthesis of hygroline was reported by Shono and coworkers in 1981.[3] This method utilizes an electrochemical oxidation as a key step.

-

Anodic Oxidation of N-Carbomethoxypyrrolidine: N-carbomethoxypyrrolidine is subjected to anodic oxidation in methanol in the presence of a supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate). This step introduces a methoxy group at the α-position to the nitrogen atom.

-

Reaction with a Vinyl Ether: The resulting α-methoxylated pyrrolidine derivative is then treated with a vinyl ether, such as 1-(trimethylsilyloxy)propene, in the presence of a Lewis acid catalyst (e.g., TiCl₄) to introduce the acetonyl side chain.

-

Reduction of the Ketone: The ketone group in the side chain is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄).

-

Reduction of the Carbomethoxy Group: Finally, the carbomethoxy group is reduced to the N-methyl group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to yield (±)-hygroline.

Biosynthesis

The biosynthesis of the pyrrolidine ring of hygroline is believed to originate from the amino acid ornithine, likely via its decarboxylation product, putrescine. Putrescine is a common precursor for the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of various pyrrolidine and tropane alkaloids. The side chain is likely derived from acetate or a related two-carbon unit.

Biological Activities and Signaling Pathways

Derivatives of hygroline have demonstrated notable biological activities.[3] Specifically, certain hygroline derivatives isolated from Schizanthus tricolor have exhibited anti-trypanosomatid and antiplasmodial activities.[2] Several of these compounds showed low micromolar activity against Plasmodium falciparum, the parasite responsible for malaria.[2]

The precise molecular targets and cellular signaling pathways through which hygroline and its derivatives exert their biological effects are not yet well-elucidated in the scientific literature. For many pyrrolidine alkaloids, their mechanism of action can involve interaction with various receptors and enzymes due to their structural similarity to endogenous neurotransmitters. However, specific signaling cascade diagrams for hygroline are not available at this time. Further research is needed to identify the specific cellular receptors, enzymes, or ion channels that hygroline interacts with to produce its antiparasitic effects. Understanding these pathways will be crucial for the future development of hygroline-based therapeutic agents.

Conclusion

Hygroline, a pyrrolidine alkaloid with a rich history, continues to be a subject of interest in natural product chemistry and pharmacology. This guide has provided a detailed overview of its discovery, physicochemical properties, and methods for its isolation and synthesis. The demonstrated antiplasmodial activity of its derivatives highlights the potential of the hygroline scaffold for the development of new therapeutic agents. However, significant gaps in our understanding of its biosynthesis and mechanism of action remain. Future research focused on elucidating the specific enzymatic steps in its biosynthesis and identifying its cellular targets and signaling pathways will be essential to fully realize the therapeutic potential of this intriguing natural product.

References

Isolating Hygroline from Schizanthus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of hygroline and its derivatives from plants of the Schizanthus genus. The information presented is collated from key scientific literature and is intended to equip researchers with the necessary details to replicate and adapt these procedures for their own discovery and development efforts.

Introduction to Hygroline and Schizanthus Species

Hygroline is a pyrrolidine alkaloid found in various plant species, including those of the Schizanthus genus, commonly known as "butterfly flowers" or "poor man's orchids." These plants are native to Chile and are recognized for producing a diverse array of tropane and pyrrolidine alkaloids.[1][2] Hygroline and its derivatives have attracted scientific interest due to their potential biological activities, including anti-trypanosomatid and antiplasmodial properties.[1][3][4] This guide focuses on the practical aspects of isolating these compounds from Schizanthus hookeri and Schizanthus tricolor, two species that have been the subject of successful isolation studies.

Quantitative Data Summary

The following table summarizes the quantitative data available from the isolation of a hygroline derivative from Schizanthus hookeri. It is important to note that yields can vary depending on the specific plant population, environmental conditions, and the precise execution of the isolation protocol.

| Plant Species | Plant Part | Starting Material (dry weight) | Isolated Compound | Yield (mg) | Analytical Methods | Reference |

| Schizanthus hookeri | Aerial parts | 1.2 kg | 4-hydroxybenzenepropanoylhygroline | 21.0 | Spectroscopic methods, High-resolution mass spectrometry | [2] |

| Schizanthus tricolor | Aerial parts | 1.3 kg | 3α,4β-dihydroxy-6β-angeloyoxytropane | 8.0 | Spectroscopic methods, High-resolution mass spectrometry | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the extraction and purification of hygroline and its derivatives from Schizanthus species. These protocols are based on methodologies reported in peer-reviewed scientific literature.

General Alkaloid Extraction from Schizanthus Species

This procedure outlines the initial extraction of the total alkaloid content from the plant material.

Materials and Equipment:

-

Dried and powdered aerial parts of Schizanthus species

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), 2% solution

-

Ammonia (NH₃), 25% solution

-

Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Macerate the dried and powdered aerial parts of the plant material in methanol at room temperature for 72 hours.

-

Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the resulting residue with 2% sulfuric acid to a pH of approximately 2.

-

Perform a liquid-liquid extraction with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

-

Basify the aqueous phase with 25% ammonia to a pH of approximately 9-10.

-

Extract the alkaloids from the basified aqueous phase with dichloromethane. Repeat this extraction three times.

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation of 4-hydroxybenzenepropanoylhygroline from Schizanthus hookeri

This protocol details the purification of a specific hygroline derivative using centrifugal partition chromatography (CPC).[2]

Materials and Equipment:

-

Crude alkaloid extract from S. hookeri

-

Centrifugal Partition Chromatography (CPC) system

-

Solvent system: Chloroform-methanol-5% acetic acid (5:5:3 v/v/v)

-

Fractions collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Dissolve the crude alkaloid extract in the biphasic solvent system prepared for CPC.

-

Perform the separation using a CPC system. The specific parameters (e.g., flow rate, rotational speed) should be optimized for the instrument in use.

-

Collect the fractions and monitor the separation by TLC.

-

Combine the fractions containing the target compound, as identified by their TLC profiles.

-

Evaporate the solvent from the combined fractions to yield the purified 4-hydroxybenzenepropanoylhygroline.

Isolation of Hygroline Derivatives from Schizanthus tricolor

This procedure describes a multi-step chromatographic approach for the isolation of various hygroline derivatives.[2][3]

Materials and Equipment:

-

Crude alkaloid extract from S. tricolor

-

Low-pressure liquid chromatography system

-

Silica gel column

-

Solvent system (LPLC): Ethyl acetate-methanol-3% ammonia (20:2:1 v/v/v)

-

Reversed-phase C18 column

-

Solvent system (RP-chromatography): Alkaline water-methanol gradient (pH 8)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvent system (HPLC): Acetonitrile-water (1:5 v/v) containing a suitable modifier (e.g., 0.1% formic acid)

Procedure:

-

Subject the crude alkaloid extract to low-pressure liquid chromatography on a silica gel column, eluting with an ethyl acetate-methanol-ammonia mixture.

-

Collect and combine fractions based on TLC analysis.

-

Further separate the combined fractions on a reversed-phase C18 column using a water-methanol gradient at pH 8.

-

Purify the fractions obtained from the RP-column by semi-preparative HPLC with an acetonitrile-water mobile phase to yield the individual hygroline derivatives.

Visualizations

Chemical Structure of Hygroline

Caption: Chemical structure of the hygroline molecule.

General Workflow for Hygroline Isolation

Caption: Generalized experimental workflow for the isolation of hygroline.

Signaling Pathways

The specific signaling pathways directly modulated by hygroline have not been extensively reported in the current scientific literature. The biological activity of many alkaloids is broad, and they can interact with various cellular targets. Studies on hygroline derivatives have indicated potential anti-parasitic activities, but the precise molecular mechanisms and signaling cascades involved remain an area for future investigation.[3][4] As research in this area progresses, a more detailed understanding of the pharmacological action of hygroline is anticipated.

Conclusion